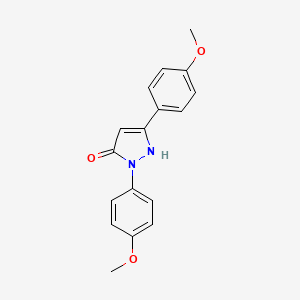

1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol

Description

Significance of Pyrazole (B372694) Scaffold in Advanced Chemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemical research, particularly in medicinal chemistry. numberanalytics.comnumberanalytics.com It is recognized as a "privileged scaffold," a framework that is synthetically accessible and capable of binding to a wide range of biological targets. nih.govnih.govtandfonline.com This versatility has led to its incorporation into numerous compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comglobalresearchonline.netorientjchem.org

The significance of the pyrazole motif is underscored by its presence in several commercially successful drugs. wikipedia.org For instance, Celecoxib, a selective COX-2 inhibitor, and the anabolic steroid Stanozolol both feature a pyrazole core. wikipedia.org As of 2023, eight of the 74 small molecule protein kinase inhibitors (PKIs) approved by the US FDA contain a pyrazole ring, including Crizotinib and Ruxolitinib, highlighting its critical role in the development of targeted cancer therapies. nih.gov The unique chemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, allow for fine-tuning of a molecule's interactions with biological receptors. nih.gov

Beyond medicine, pyrazole derivatives are integral to agrochemicals, finding use as fungicides and herbicides. globalresearchonline.netwikipedia.org They are also employed in materials science as ligands for creating coordination polymers and in the formulation of dyes and fluorescent substances. globalresearchonline.netresearchgate.net

Historical Context and Evolution of Pyrazole Chemistry Research

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgijraset.com Knorr's research, which initially aimed to synthesize quinine (B1679958) derivatives, led to the creation of Antipyrine, a pyrazolone (B3327878) derivative. wikipedia.orgwikipedia.org This compound became the first synthetic drug to see widespread use as an analgesic and antipyretic, demonstrating the immediate therapeutic potential of this new chemical class. wikipedia.orgsciensage.info

Early synthesis methods were established shortly after, with Hans von Pechmann developing a synthesis for the parent pyrazole from acetylene (B1199291) and diazomethane (B1218177) in 1898. wikipedia.orgijraset.com The Knorr pyrazole synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a fundamental method for creating substituted pyrazoles and related compounds like pyrazolones. chemhelpasap.commdpi.com

Throughout the 20th century, research expanded significantly, leading to the development of other important pyrazole-based drugs. nih.gov The evolution of synthetic techniques, including the advent of multicomponent reactions and green chemistry approaches, has made a vast array of pyrazole derivatives more accessible. mdpi.comresearchgate.net This has allowed for more complex and targeted molecular design, shifting the focus from broad applications to highly specific functions, such as the development of selective enzyme inhibitors. nih.govresearchgate.net

Overview of Current Research Trends in Substituted 1H-Pyrazol-5-ols

Substituted 1H-pyrazol-5-ols, a specific class within the pyrazole family, are a major focus of current research due to their synthetic versatility and significant biological potential. nih.govresearchgate.net A key feature of these compounds is the hydroxyl group at the 5-position, which allows for tautomerism, influencing their chemical reactivity and biological interactions. globalresearchonline.net

A dominant trend in the research of these compounds is the investigation of their anticancer properties . Numerous studies have focused on designing and synthesizing novel 1,3-disubstituted and 1,3,5-trisubstituted pyrazole derivatives to evaluate their efficacy against various cancer cell lines. nih.govtsijournals.commdpi.com For example, certain pyrazole derivatives have been shown to inhibit the growth of lung (A549) and liver (HepG2) cancer cells, with some exhibiting potent dual inhibition of key enzymes like EGFR and VEGFR-2. nih.govmdpi.com

Another significant area of research is their antimicrobial activity . tsijournals.comnih.govresearchgate.net With the increasing threat of drug-resistant pathogens, new antimicrobial agents are urgently needed. researchgate.net Research has demonstrated that pyrazole-5-ol derivatives, particularly those hybridized with other heterocyclic rings like thiazole (B1198619) or pyrimidine, show notable inhibitory effects against microbes such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The anti-inflammatory and antioxidant activities of substituted 1H-pyrazol-5-ols are also actively being explored. nih.govresearchgate.netnih.gov Many derivatives are designed as selective COX-2 inhibitors, a well-established target for anti-inflammatory drugs. mdpi.comresearchgate.net The ability of these compounds to scavenge free radicals contributes to their potential as antioxidants. nih.gov

Below are tables summarizing selected research findings on the anticancer and antimicrobial activities of related substituted pyrazole derivatives.

Table 1: Selected Anticancer Activity of Substituted Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-Alkylated selanyl-1H-pyrazoles | HepG2 | IC₅₀ | 13.85 µM | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | HCT116 | IC₅₀ | 1.51 µM | nih.gov |

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 | Growth Inhibition | Potent activity reported | nih.gov |

| 1,5-Diaryl pyrazole derivatives | A549 | IC₅₀ | Active | mdpi.com |

| 1,5-Diaryl pyrazole derivatives | HepG2 | IC₅₀ | Active | mdpi.com |

Table 2: Selected Antimicrobial Activity of Substituted Pyrazole Derivatives

| Compound Class | Microbial Strain | Activity Noted | Reference |

|---|---|---|---|

| Pyrazole-clubbed pyrimidine/thiazole | MRSA | High inhibition potency | nih.gov |

| Pyrazole-clubbed pyrimidine/thiazole | Pseudomonas aeruginosa | Moderate to high inhibition | nih.gov |

| Pyrazole-clubbed pyrimidine/thiazole | Candida albicans | Moderate to high inhibition | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazoles | Escherichia coli | Promising activity | tsijournals.com |

| 1,3,5-Trisubstituted-1H-pyrazoles | Staphylococcus aureus | Promising activity | tsijournals.com |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-methoxyphenyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-21-14-7-3-12(4-8-14)16-11-17(20)19(18-16)13-5-9-15(22-2)10-6-13/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQCYQSDZXHBRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol and Its Analogs

Classical Cyclocondensation Reactions of 1H-Pyrazol-5-ols

The most traditional and widely employed method for synthesizing the pyrazole (B372694) ring is the cyclocondensation of a hydrazine (B178648) derivative with a compound containing a 1,3-dielectrophilic system. beilstein-journals.org This approach, famously known as the Knorr pyrazole synthesis, remains a fundamental strategy in organic synthesis. beilstein-journals.org

The condensation of hydrazines with β-ketoesters is a classical and direct route to 1H-pyrazol-5-ol derivatives. nih.gov In the context of synthesizing 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol, the reaction would involve the cyclocondensation of (4-methoxyphenyl)hydrazine (B1593770) with a β-keto ester, specifically ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. The reaction typically proceeds by heating the reactants in a protic solvent such as ethanol (B145695) or acetic acid, sometimes with the addition of a base or acid catalyst to facilitate the reaction. nih.govnih.gov

The mechanism involves an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic pyrazolone (B3327878) ring. The regioselectivity of the reaction is a critical aspect, as unsymmetrical β-dicarbonyl compounds can potentially yield two isomeric products.

Another classical approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds (chalcones). nih.govnih.gov For instance, the reaction of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenylhydrazine (B124118) in refluxing glacial acetic acid yields the corresponding 1,3,5-triaryl-4,5-dihydro-1H-pyrazole. nih.gov Subsequent oxidation would lead to the aromatic pyrazole.

Table 1: Examples of Classical Hydrazine-Carbonyl Condensation for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketoesters | Hydrazines | Ethanol or Methanol, Reflux | Pyrazolones | nih.gov |

| Chalcones | Phenylhydrazine | Glacial Acetic Acid, Reflux | Pyrazolines | nih.gov |

| 1,3-Diketones | Hydrazines | Acid or Base Catalyst | Substituted Pyrazoles | beilstein-journals.org |

| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | Nano-ZnO, 90 °C | 3-methyl-1-phenyl-1H-pyrazol-5-ol | nih.gov |

The Knorr synthesis, utilizing the reaction between 1,3-dicarbonyl compounds and hydrazines, is the most classic and versatile method for preparing pyrazoles and pyrazolones. beilstein-journals.org The flexibility of this method allows for a wide variety of substituents on the final pyrazole ring by choosing appropriately substituted starting materials. For the synthesis of this compound, the key precursors are (4-methoxyphenyl)hydrazine and a 1,3-dicarbonyl compound such as ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

Multicomponent reactions (MCRs) have enhanced the classical approach by generating the required dicarbonyl intermediate in situ. nih.gov For example, a four-component reaction can be designed where a β-ketoester and hydrazine first form a pyrazolone, which then reacts with an aldehyde and another active methylene (B1212753) compound in the same pot to yield more complex pyrazole derivatives like pyrano[2,3-c]pyrazoles. beilstein-journals.org The reaction between ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile (B47326) is a well-documented example of such a process. beilstein-journals.orgacs.org These MCRs are highly atom-economical and efficient, reducing the need for isolating intermediates. acs.org

Table 2: Synthesis of Pyrazolone Analogs using β-Dicarbonyl Precursors

| Dicarbonyl/Electrophile | Hydrazine | Other Reactants | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Ethyl Acetoacetate | Hydrazine Hydrate | Aromatic Aldehydes, Malononitrile | Aqueous media, Imidazole catalyst | Pyrano[2,3-c]pyrazoles | acs.org |

| Ethyl Acetoacetate | Phenylhydrazine | - | Ethanol, Piperidine (B6355638), 70°C | Aminopyrazole derivative | ekb.eg |

| 3-Methyl-1-phenyl-2-pyrazoline-5-one (2 equiv.) | - | Aromatic Aldehydes | Sodium acetate (B1210297), RT | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | nih.gov |

| 1,3-Diketones | Hydrazines | - | SmCl3 catalyst | 3,4,5-Substituted Pyrazoles | beilstein-journals.org |

Modern and Green Synthetic Approaches for 1H-Pyrazol-5-ol Derivatives

In response to the growing need for sustainable chemical manufacturing, significant research has focused on developing green synthetic protocols for pyrazole derivatives. These methods aim to reduce or eliminate hazardous solvents, decrease energy consumption, and simplify reaction procedures. nih.govresearchgate.net

The use of water as a reaction medium or conducting reactions under solvent-free conditions represents a major advancement in green chemistry for pyrazole synthesis. thieme-connect.com Water is an ideal solvent due to its non-toxic, non-flammable, and inexpensive nature. acs.org The synthesis of pyrazolone derivatives has been successfully achieved in aqueous media, often with the aid of a catalyst like imidazole, leading to high yields and simplified product isolation. acs.org For example, 2-pyrazoline-5-one derivatives have been synthesized from ethyl acetoacetate and various hydrazines in water. acs.org

Solvent-free synthesis, often performed by grinding the reactants together at room temperature or with minimal heating, is another effective green strategy. researchgate.net This technique reduces waste and can lead to shorter reaction times and higher yields. The synthesis of pyrazole chalcones and NH-pyrazoles has been reported using simple grinding methods. researchgate.net Magnetized distilled water has also been explored as a novel medium for the catalyst-free synthesis of bis-pyrazolone derivatives, yielding excellent results. scielo.org.za

Table 3: Comparison of Green vs. Classical Synthesis of Pyrazolone Derivatives

| Protocol | Solvent | Energy Source | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aqueous Synthesis | Water | Conventional Heating | Short | High | acs.orgthieme-connect.com |

| Solvent-Free | None (Grinding) | Mechanical/Thermal | Variable | Good to Excellent | researchgate.net |

| Magnetized Water | MDW | Conventional Heating | 15-25 min | 85-95% | scielo.org.za |

| Classical Synthesis | Ethanol/Acetic Acid | Reflux | Several hours | Variable | nih.govnih.gov |

The use of alternative energy sources like microwave irradiation and visible light has revolutionized the synthesis of heterocyclic compounds, including pyrazolones. researchgate.net Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. scielo.brrasayanjournal.co.in The synthesis of various pyrazole derivatives, including 4,5-dihydro-1H-pyrazoles and fully aromatic pyrazoles, has been efficiently achieved under solvent-free microwave conditions. scielo.br For example, the reaction of ethyl acetoacetate with phenylhydrazine under microwave irradiation for just 2-4 minutes yields 3-methyl-1-substituted-1H-pyrazol-5(4H)-ones. dergipark.org.tr

Visible light-promoted synthesis is another emerging green technology that offers mild reaction conditions, often at room temperature and without the need for aggressive catalysts. nih.govresearchgate.net This method has been successfully applied to the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) from aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one in excellent yields. nih.govacs.org The reaction is cost-effective and catalyst-free, relying on visible light as the energy source to drive the transformation. nih.gov

Table 4: Modern Energy-Efficient Syntheses of Pyrazole Analogs

| Method | Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | Chalcones, Hydrazine Hydrate | Ethanol, 5-6 min | 5-6 min | High | rasayanjournal.co.in |

| Microwave-Assisted | Ethyl Acetoacetate, Phenylhydrazine | Solvent-free, 2-4 min | 2-4 min | High | dergipark.org.tr |

| Visible Light-Promoted | Substituted Aldehydes, 3-methyl-1-phenyl-2-pyrazoline-5-one | Room Temperature, Catalyst-free | - | Excellent | nih.govacs.org |

| Visible Light-Promoted | Alkynes, Hydrazines | O2 as oxidant, Mild conditions | - | Good | researchgate.net |

Solid-phase organic synthesis (SPOS) offers significant advantages in terms of purification, as excess reagents and by-products can be easily removed by simple filtration. This methodology has been applied to the synthesis of substituted amino pyrazoles. electronicsandbooks.com In this approach, one of the reactants is anchored to a polymer resin. For example, a resin-bound 5-aminopyrazole intermediate can be prepared and subsequently reacted with various electrophiles in solution to generate a library of 5-substituted amino pyrazoles. electronicsandbooks.com This technique is particularly useful for combinatorial chemistry and the rapid generation of compound libraries for screening purposes.

In addition to using polymer-supported reactants, polymer-supported catalysts have also been employed in pyrazole synthesis. thieme-connect.com Catalysts such as polymer-bound p-toluenesulfonic acid (PTSA) have been used to facilitate the cyclocondensation reactions, combining the benefits of heterogeneous catalysis with green chemistry principles. thieme-connect.com Microporous organic polymers (MOPs) based on a pyrazole framework have also been synthesized and used as supports for nanoparticles, which in turn catalyze reactions like the carboxylation of alkynes. acs.org

Table 5: Solid-Phase and Polymer-Supported Pyrazole Synthesis

| Technique | Support/Reagent | Application | Advantage | Reference |

|---|---|---|---|---|

| Solid-Phase Synthesis | Resin-bound pyrazole | Synthesis of 5-N-alkyl/arylamino pyrazoles | Simplified purification, library synthesis | electronicsandbooks.com |

| Polymer-Supported Catalyst | Polymer-bound PTSA | Cyclocondensation reactions | Catalyst recyclability, clean reaction | thieme-connect.com |

| Microporous Organic Polymer | Pyrazole-based MOP | Support for Ag nanoparticles | Heterogeneous catalysis for CO2 utilization | acs.org |

Catalytic Strategies in 1H-Pyrazol-5-ol Synthesis

The synthesis of 1H-pyrazol-5-ol derivatives, especially the bis-analogs, has been significantly advanced through the use of various catalysts. These catalysts enhance reaction rates, improve yields, and promote environmentally benign conditions by enabling reactions in greener solvents or even under solvent-free conditions.

While less common than acid/base catalysis for this specific class of compounds, transition metals have been employed to facilitate the synthesis of pyrazole derivatives. For instance, cerium(IV) sulfate (B86663) tetrahydrate (Ce(SO₄)₂·4H₂O) has been used as an efficient and reusable catalyst for the one-pot, multicomponent synthesis of 4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). This method involves the condensation of aryl aldehydes, phenylhydrazine, and ethyl acetoacetate under solvent-free conditions at 125 °C, achieving high yields in very short reaction times (5-12 minutes). The use of transition metal catalysts can offer unique reactivity and selectivity, although for pyrazol-5-ol synthesis, other catalytic systems are more prevalent.

Acid and base catalysis is the most widely reported and versatile strategy for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). These catalysts can be simple organic molecules, inorganic compounds, or functionalized solid supports, often allowing for mild reaction conditions and high efficiency.

A straightforward and effective method employs sodium acetate (NaOAc) as a catalyst in 70% ethanol at room temperature. This approach facilitates the three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, producing the desired bis-pyrazole derivatives in high to excellent yields. Similarly, simple bases like piperidine have been used to catalyze the reaction between an aldehyde and two equivalents of a pyrazolone in ethanol. In some cases, the reaction can even proceed without any catalyst under thermal conditions (120 °C) or with microwave irradiation. An eco-friendly approach utilizes magnetized distilled water as a medium, which promotes the reaction between aldehydes and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one without the need for any external catalyst, yielding products in 85-95% yields.

Solid acid catalysts are particularly advantageous due to their ease of separation and reusability. Silica-bonded S-sulfonic acid and silica-supported perchloric acid (nano-SiO₂/HClO₄) are notable examples. The latter efficiently catalyzes the reaction between aromatic aldehydes and 3-methyl-1-phenyl-2-pyrazoline-5-one in refluxing water, offering high yields and a green chemistry profile.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Acetate (NaOAc) | 3-Methyl-1-phenyl-5-pyrazolone, Aromatic Aldehydes | 70% EtOH | Room Temp. | High to Excellent | |

| Piperidine | N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, 3-methyl-1H-pyrazol-5(4H)-one | EtOH | Reflux | Not specified | |

| None (Magnetized Water) | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one, Aromatic Aldehydes |

Multi-Component Reaction (MCR) Design for Complex 1H-Pyrazol-5-ol Structures

Tandem Knoevenagel-Michael Reaction Pathways

The synthesis of pyrazolone derivatives, including analogs of this compound, can be efficiently achieved through tandem reaction sequences. One of the prominent one-pot methods involves a tandem Knoevenagel condensation followed by a Michael addition. This approach is particularly utilized for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). rsc.orgccspublishing.org.cnresearchgate.netnih.gov

The reaction typically proceeds by the condensation of an aromatic aldehyde with two equivalents of a pyrazolone. In the context of synthesizing analogs of the target compound, this would involve reacting an appropriate aryl aldehyde with 1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol. The sequence is initiated by a Knoevenagel condensation between the aldehyde and the first molecule of the pyrazolone at the C4 position, which is an active methylene group. This step forms a pyrazolone-based arylidene intermediate. Subsequently, a second molecule of the pyrazolone acts as a Michael donor and adds to the α,β-unsaturated system of the arylidene intermediate. nih.gov

This tandem process can be facilitated by various catalysts or, in some cases, can proceed under catalyst-free conditions, highlighting a green chemistry approach. ccspublishing.org.cnresearchgate.net For instance, catalysts such as sodium acetate have been employed to promote the reaction at room temperature. nih.gov Environmentally benign methodologies have also been developed, utilizing aqueous media for the synthesis. ccspublishing.org.cn The reaction mechanism generally involves the initial formation of the Knoevenagel product, which then rapidly undergoes a conjugate addition by a second pyrazolone molecule. researchgate.net

The general scheme for this tandem reaction leading to bis-pyrazolone derivatives is depicted below:

Figure 1: General Tandem Knoevenagel-Michael Reaction

(Image depicting the reaction of an aryl aldehyde with two equivalents of a pyrazolone to form a 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol))

Research has demonstrated that this method is versatile, accommodating a range of aromatic aldehydes with different electronic properties. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Aromatic aldehydes, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Un-catalyzed, aqueous medium | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | An environmentally friendly, one-pot synthesis was achieved without a catalyst. | ccspublishing.org.cn |

| Aryl aldehydes, 3-methyl-1-phenyl-2-pyrazolin-5-one | Catalyst-free, neat | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol)s | Fast reaction times (5-10 minutes) with excellent yields under solvent-free conditions. | researchgate.net |

| Benzaldehydes, 3-methyl-1-phenyl-5-pyrazolone | Sodium acetate, 70% EtOH, room temperature | 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | High to excellent yields with simple product isolation by filtration. | nih.gov |

| Phenylhydrazine, acetoacetate derivatives, arylaldehydes | N-bromo sulfonamide | 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | A one-pot pseudo five-component reaction catalyzed by in situ generated Br+ ions. | rsc.org |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Scaffolds

The synthesis of pyrazole scaffolds, particularly unsymmetrically substituted ones like this compound, presents challenges in terms of regioselectivity. The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone in pyrazole chemistry. nih.govnih.gov For the synthesis of the target compound, this would involve the reaction of a 1,3-diketone bearing two different aryl groups (a 1,3-bis(4-methoxyphenyl)-1,3-propanedione) with a hydrazine, or more specifically for the target compound, the reaction of a β-ketoester like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate with 4-methoxyphenylhydrazine.

The primary issue of regioselectivity arises when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine. nih.gov The reaction can potentially yield two regioisomeric pyrazoles, depending on which carbonyl group of the diketone undergoes initial condensation with which nitrogen atom of the hydrazine. nih.gov The outcome is influenced by the electronic and steric nature of the substituents on both the diketone and the hydrazine. nih.gov Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. For instance, in the reaction of an aryl-alkyl 1,3-diketone, the aryl-substituted carbonyl is typically less electrophilic than the alkyl-substituted one, which can direct the regiochemical outcome. nih.gov

To overcome the limitations of poor regioselectivity, various synthetic strategies have been developed. These include the use of specific solvents and catalysts to control the reaction pathway. organic-chemistry.org For example, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org

Stereoselectivity becomes a consideration when a substituent is introduced at the C4 position of the pyrazolone ring, creating a potential stereocenter. While the tandem Knoevenagel-Michael reaction described previously typically yields achiral bis-adducts, asymmetric variations of reactions at the C4 position are known. The functionalization of the C4 position of pyrazolones can be achieved with high enantioselectivity using chiral catalysts, leading to the formation of chiral pyrazolone derivatives. researchgate.net This suggests that a stereoselective synthesis of C4-substituted analogs of this compound could be envisioned through enantioselective Michael additions or other C-C bond-forming reactions at this position.

| Synthetic Challenge | Key Influencing Factors | Strategies for Control | Potential Outcome for Target Scaffold | Reference |

|---|---|---|---|---|

| Regioselectivity in Knorr Synthesis | Electronic effects of substituents (R1, R3) on the 1,3-dicarbonyl. Steric hindrance at carbonyl centers. Nucleophilicity of the hydrazine nitrogens. | Use of specific solvents (e.g., DMAc). Control of reaction pH and temperature. Use of pre-activated substrates. | Formation of a single desired regioisomer of this compound. | nih.govorganic-chemistry.org |

| Stereoselectivity at C4 Position | Chirality of catalysts (e.g., organocatalysts). Nature of the electrophile and nucleophile. Reaction conditions. | Asymmetric catalysis (e.g., using chiral phase-transfer catalysts or organocatalysts). Use of chiral auxiliaries. | Enantiomerically enriched C4-functionalized derivatives of the this compound scaffold. | researchgate.net |

Advanced Structural Characterization Methodologies for 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the structural analysis of 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol, with each technique offering unique insights into its molecular framework and electronic nature.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for investigating the complex phenomenon of tautomerism inherent to pyrazol-5-ones. Pyrazol-5-ols can exist in equilibrium with their pyrazolone (B3327878) tautomers (CH and NH forms), and NMR provides a direct method to observe the dominant form in solution. researchgate.net

In nonpolar solvents like CDCl₃, related 1-phenyl-1H-pyrazol-3-ol compounds have been shown to exist predominantly as the OH-tautomer, often forming dimers. mdpi.com In more polar solvents such as DMSO-d₆, these dimers may dissociate into monomers, but the OH-form can still prevail. mdpi.com The study of 3(5)-phenylpyrazoles indicates that they exist in solution as mixtures that are rich in the 3-phenyl tautomer, which is also the form found in the solid state. fu-berlin.de

¹H NMR: The proton NMR spectrum would provide key structural information. Characteristic signals would include two singlets for the non-equivalent methoxy (B1213986) groups (–OCH₃) typically around δ 3.8 ppm, a singlet for the pyrazole (B372694) C4-H proton, and complex multiplets in the aromatic region (δ 6.8-7.8 ppm) for the two 4-methoxyphenyl (B3050149) groups. A broad singlet, which may be exchangeable with D₂O, would be indicative of the hydroxyl (–OH) proton, confirming the pyrazol-5-ol tautomer.

¹³C NMR: The carbon spectrum complements the proton data. It would show distinct signals for the methoxy carbons (around δ 55 ppm), the pyrazole ring carbons, and the aromatic carbons. The chemical shifts of the pyrazole carbons C3 and C5 are particularly sensitive to the tautomeric form and are crucial for its assignment.

¹⁵N NMR: Nitrogen NMR is highly effective for tautomeric analysis. The chemical shifts of the two nitrogen atoms in the pyrazole ring differ significantly between the OH-form and the NH-form. For instance, in a related system, δ(N-1) and δ(N-2) values were found to be around 195 ppm and 262 ppm, respectively, for the 1H-pyrazol-3-ol tautomer. mdpi.com

Table 1: Representative NMR Chemical Shift Data for Pyrazol-5-ol Derivatives

| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methoxy (Ar-OCH₃) | ~3.8 |

| ¹H | Aromatic (Ar-H) | 6.8 - 7.8 |

| ¹H | Pyrazole C4-H | ~5.9 - 6.2 |

| ¹H | Pyrazole O-H | Variable, broad (e.g., >10 ppm) |

| ¹³C | Methoxy (Ar-OC H₃) | ~55 |

| ¹³C | Aromatic (C -H, C -O, C -C) | 114 - 160 |

| ¹³C | Pyrazole C 4 | ~90 - 100 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in this compound by probing their characteristic vibrational frequencies. These methods are also highly effective in distinguishing between possible tautomers. nih.gov

The presence of the pyrazol-5-ol form is primarily identified by:

A broad absorption band in the IR spectrum between 3100 and 3400 cm⁻¹, characteristic of the O-H stretching vibration, often involved in hydrogen bonding.

The absence of a strong carbonyl (C=O) stretching band, which would be expected around 1700 cm⁻¹ for the pyrazolone tautomers.

Table 2: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 - 3100 | O-H Stretch | Pyrazole -OH |

| ~3100 - 3000 | C-H Stretch | Aromatic |

| ~2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1610 | C=N Stretch | Pyrazole Ring |

| ~1590, 1510, 1450 | C=C Stretch | Aromatic Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

UV-Vis spectroscopy provides information on the electronic transitions within the conjugated π-system of the molecule. For this compound, the spectrum is dominated by intense π→π* transitions originating from the extensive conjugation across the pyrazole core and the two methoxyphenyl substituents. mdpi.com

Studies on structurally similar pyrazole-indole hybrids show absorption maxima in the range of 368–375 nm. mdpi.com The exact position of the absorption maximum (λ_max) for the title compound is influenced by the solvent polarity. Theoretical studies on related pyrazolines using Time-Dependent DFT (TD-DFT) have shown good agreement with experimental results and can predict solvatochromic shifts. scispace.commaterialsciencejournal.org For instance, a bathochromic (red) shift is often observed with increasing solvent polarity. scispace.com

Table 3: Representative Electronic Absorption Data for Diaryl Pyrazole Systems

| Solvent | λ_max (nm) | Type of Transition |

|---|---|---|

| Dichloromethane | ~370 | π→π* |

| DMSO | ~375 | π→π* |

High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), is the definitive technique for confirming the elemental composition of this compound. mdpi.com It measures the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places). This allows the calculated exact mass based on the molecular formula (C₁₇H₁₆N₂O₃) to be compared with the experimentally measured mass. A match within a few parts per million (ppm) provides unambiguous confirmation of the chemical formula. mdpi.com

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Calculated Exact Mass [M+H]⁺ | 297.1234 |

| Experimentally Found Mass [M+H]⁺ | 297.1231 (Example) |

X-ray Crystallography for Solid-State Structure Elucidation

The solid-state architecture is stabilized by a network of non-covalent interactions. In related pyrazolol structures, several key interactions are consistently observed:

Hydrogen Bonding: The most significant interaction is typically a strong intermolecular hydrogen bond between the hydroxyl group (O-H) of one molecule and a nitrogen atom (N2) of the pyrazole ring of a neighboring molecule. This O-H···N interaction often leads to the formation of centrosymmetric dimers. researchgate.net

C-H···π Interactions: These are weaker interactions where a C-H bond (from an aromatic ring or even the pyrazole ring) acts as a donor to the electron-rich face of a nearby phenyl ring. researchgate.netnih.gov These interactions play a crucial role in building a three-dimensional supramolecular network.

π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions. In related pyrazole structures, centroid-to-centroid distances between interacting rings are typically found in the range of 3.6 to 3.9 Å, indicating a significant stacking interaction that contributes to crystal stability. nih.govnih.gov

Table 5: Common Intermolecular Interactions in Pyrazol-5-ol Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyrazole O-H | Pyrazole N | ~2.7 - 2.9 (O···N) |

| C-H···π | Aromatic C-H | π-cloud of Phenyl Ring | ~2.6 - 2.9 (H···centroid) |

Conformational Analysis in the Crystalline State

A key finding in the study of the analogue is the presence of two crystallographically independent molecules within the asymmetric unit. mdpi.com This phenomenon, known as polymorphism or the existence of conformational isomers in the solid state, indicates that the molecule can adopt slightly different shapes that are energetically similar. In this case, the two independent molecules exhibit distinct orientations of the phenyl and methoxyphenyl substituents relative to the central pyrazole ring. mdpi.com

The crystal packing is significantly influenced by hydrogen bonding. Both independent molecules form dimers through O—H⋯N hydrogen bonds. These dimers are then interconnected by C—H⋯N hydrogen bonds, creating one-dimensional, double-stranded chains. mdpi.com A more extensive three-dimensional network is ultimately formed through the presence of C—H⋯π interactions. mdpi.com

The planarity of the pyrazole ring is a common feature in such structures. For instance, in the related compound 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the central pyrazole ring is observed to be nearly planar. nih.gov The orientation of the aryl substituents relative to this central ring is a critical conformational parameter. In the aforementioned dihydro-pyrazole derivative, the dihedral angles between the phenyl ring and the two methoxy-substituted phenyl rings are 26.2 (2)° and 80.6 (2)°, respectively. nih.gov In another related molecule, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, the phenyl and methoxybenzene groups are rotated by 29.41 (5)° and 37.01 (5)° from the central pyrazole ring. nih.gov These values highlight the non-coplanar arrangement of the aryl rings with the pyrazole core, a common feature driven by steric hindrance.

The table below presents typical crystallographic data that would be obtained for such a compound, based on the analysis of its close analogues.

Table 1: Representative Crystallographic Data for a Phenyl-Substituted Hydroxypyrazole Analogue

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁/c |

| a (Å) | 14.9638 (6) |

| b (Å) | 6.3639 (2) |

| c (Å) | 28.2466 (12) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2689.87 (18) |

| Z | 8 |

Data is for the analogue 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine and serves as a representative example. nih.gov

The intermolecular interactions play a crucial role in the stabilization of the crystal lattice. The formation of hydrogen-bonded dimers is a particularly strong structure-directing interaction.

Table 2: Hydrogen Bond Geometry for a Phenyl-Substituted Hydroxypyrazole Analogue

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.18 | 3.037 (3) | 175 |

Data is for the analogue 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine and serves as a representative example. nih.gov

Reactivity and Chemical Transformations of the 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol Core

Tautomeric Equilibria and Mechanistic Insights in 1H-Pyrazol-5-ols

Pyrazol-5-ols, also known as pyrazolones, are characterized by their ability to exist in multiple tautomeric forms. For a 1,3-disubstituted pyrazol-5-ol like 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol, which is unsubstituted at the C4 position, three principal tautomers are possible: the OH-form (A, 1H-pyrazol-5-ol), the CH-form (B, 2,4-dihydro-3H-pyrazol-3-one), and the NH-form (C, 1,2-dihydro-3H-pyrazol-3-one). clockss.orgresearchgate.net

The equilibrium between these forms is influenced by factors such as the nature of the substituents on the pyrazole (B372694) ring, the solvent, and the physical state (solid or solution). clockss.orgmdpi.com While specific studies on the tautomerism of this compound are not prevalent, extensive research on analogous 1-aryl-3-aryl/alkyl-1H-pyrazol-5-ols provides significant mechanistic insights. clockss.orgresearchgate.net

Possible Tautomeric Forms of 1,3-disubstituted-1H-pyrazol-5-ol

| Form | Structure Name | Key Features |

| OH-Form (A) | 1H-Pyrazol-5-ol | Aromatic pyrazole ring with a hydroxyl group at C5. |

| CH-Form (B) | 2,4-dihydro-3H-pyrazol-3-one | A non-aromatic pyrazolone (B3327878) ring with a methylene (B1212753) group at C4. |

| NH-Form (C) | 1,2-dihydro-3H-pyrazol-3-one | A non-aromatic pyrazolone ring with an NH group at N2 and a C=C double bond between C4 and C5. |

Studies on related compounds have shown that electron-donating groups at the C3 position tend to shift the equilibrium towards the CH form. researchgate.net Conversely, X-ray crystallography of 1-n-hexyl-3-phenyl-1H-pyrazol-5-ol confirmed its existence as the hydroxy (OH) tautomer in the solid state. nih.gov The solvent also plays a crucial role; for instance, 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists as dimeric pairs of the OH-form in nonpolar solvents like CDCl₃, whereas monomers are favored in polar solvents like DMSO-d₆. mdpi.com This complex tautomerism is fundamental to understanding the reactivity of the pyrazol-5-ol core, as different tautomers can exhibit distinct chemical behaviors.

Functionalization and Derivatization Strategies of the Pyrazole Ring

The pyrazole ring in this compound is amenable to various functionalization reactions, allowing for the introduction of a wide range of substituents. The most reactive site for electrophilic substitution is typically the C4 position, which is activated by the electron-donating character of the pyrazole system.

Direct halogenation of the pyrazole core is a key transformation. While studies on this compound itself are limited, a highly relevant and efficient method has been developed for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position. beilstein-archives.orgbeilstein-archives.org This metal-free protocol utilizes N-halosuccinimides (NXS, where X = Cl, Br, I) as inexpensive and safe halogenating agents at room temperature, with DMSO acting as both the catalyst and solvent. beilstein-archives.orgbeilstein-archives.org This method provides moderate to excellent yields of 4-halogenated pyrazole derivatives and demonstrates broad substrate scope. beilstein-archives.orgbeilstein-archives.org

Examples of C4-Halogenation on Related Pyrazol-5-amine Systems Data based on reactions of 3-phenyl-1-tosyl-1H-pyrazol-5-amine.

| Halogenating Agent | Halogen Introduced | Yield (%) | Reference |

| N-Chlorosuccinimide (NCS) | Chlorine | - | beilstein-archives.orgbeilstein-archives.org |

| N-Bromosuccinimide (NBS) | Bromine | >99% | beilstein-archives.orgbeilstein-archives.org |

| N-Iodosuccinimide (NIS) | Iodine | 94% | beilstein-archives.orgbeilstein-archives.org |

Reactions with other electrophiles can lead to either C- or O-functionalization, depending on the reactants and conditions. For example, the reaction of 1-(2-pyridinyl)-2-pyrazolin-5-one with benzoyl chloride resulted in the formation of the O-benzoyl product exclusively, rather than the C4-acylated derivative. clockss.org This highlights the competitive reactivity of the oxygen atom of the pyrazol-5-ol tautomer.

Alkylation and arylation reactions further expand the synthetic utility of the pyrazol-5-ol scaffold. These reactions can occur at the C4 position, the exocyclic oxygen, or the N2 nitrogen, depending on the specific tautomer involved and the reaction conditions.

A significant advancement is the direct C4-arylation of 5-pyrazolones via a palladium-catalyzed C-H bond activation. researchgate.net This ligand-free method allows for the coupling of 5-pyrazolones with various aryl halides, offering a more efficient route to 4-aryl-5-pyrazolones compared to traditional methods that require pre-halogenation of the pyrazole ring. researchgate.net

Furthermore, N-arylation of the pyrazole ring can be achieved using copper-catalyzed cross-coupling reactions. acs.org This method is effective for a wide range of nitrogen heterocycles, including pyrazoles, coupling them with aryl iodides or bromides using a CuI/diamine catalyst system. acs.org For unsymmetrical pyrazoles, arylation selectively occurs at the less sterically hindered nitrogen atom. acs.org

Methods for Arylation of the Pyrazole Core

| Reaction Type | Position | Catalyst System | Reactants | Reference |

| C-Arylation | C4 | Pd(OAc)₂ / Base | Pyrazolone + Aryl Halide | researchgate.net |

| N-Arylation | N1/N2 | CuI / Diamine Ligand | Pyrazole + Aryl Halide | acs.org |

Elucidation of Reaction Mechanisms in Pyrazol-5-ol Chemistry

Understanding the reaction mechanisms is crucial for controlling the outcome of transformations involving the pyrazol-5-ol core.

The mechanism for the direct C4-halogenation with NXS in DMSO is proposed to involve the formation of a DMSO·X⁺ species (II). beilstein-archives.org This electrophilic halogenating agent then reacts with the electron-rich C4 position of the pyrazole ring to form a halogenated intermediate (III), which subsequently loses a proton to yield the final 4-halo-pyrazole product. beilstein-archives.org

For the palladium-catalyzed direct C-H arylation at the C4 position, the mechanism is believed to proceed through a C-H activation pathway. researchgate.net This typically involves the coordination of the palladium catalyst to the pyrazole, followed by C-H bond cleavage at the C4 position to form a palladacycle intermediate. Reductive elimination from this intermediate after reaction with the aryl halide yields the C4-arylated product and regenerates the active palladium catalyst.

The formation of fused heterocycles also proceeds through well-defined mechanistic pathways. For instance, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and α,β-unsaturated ketones is thought to begin with a Michael addition of the C4-anion of the pyrazole onto the enone. nih.gov This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, and subsequent dehydration and oxidation steps lead to the aromatic fused ring system. nih.gov

Formation of Fused Heterocyclic Systems from Pyrazol-5-ol Precursors

The this compound core is an excellent starting material for constructing more complex, fused heterocyclic systems. Its derivatives, particularly 5-aminopyrazoles, are key intermediates in these cyclocondensation reactions.

Pyrazolo[3,4-b]pyridines: This class of fused heterocycles can be synthesized by reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.govurl.edu The reaction proceeds via condensation and cyclization to form the pyridine (B92270) ring fused to the pyrazole. For example, reacting a 5-aminopyrazole with a non-symmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, with the selectivity depending on the relative electrophilicity of the two carbonyl groups. nih.gov Another common route involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by acids or Lewis acids like ZrCl₄. nih.gov

Pyrazolo[1,5-a]pyrimidines: These isomers are typically synthesized from the reaction of 3-aminopyrazoles with 1,3-bielectrophilic reagents. However, synthetic routes starting from 5-aminopyrazoles are also known. These reactions are crucial as pyrazolo[1,5-a]pyrimidines are considered purine (B94841) analogues and often exhibit significant biological activity. researchgate.netnih.govd-nb.info The synthesis often involves the cyclocondensation of a 5-aminopyrazole with reagents like β-enaminones or sodium 3-oxoprop-1-en-1-olates. researchgate.netresearchgate.net The regioselectivity of these reactions is generally high, with the exocyclic amino group of the 5-aminopyrazole acting as the primary nucleophile. researchgate.net

These transformations underscore the synthetic versatility of the pyrazol-5-ol nucleus, enabling its elaboration into a wide array of fused heterocyclic structures with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Chromeno[2,3-c]pyrazoles and Related Heterocycles

The fusion of a chromene ring with a pyrazole core gives rise to chromeno[2,3-c]pyrazoles, a class of heterocycles with notable biological interest. While direct reactions using this compound are not explicitly detailed, the synthesis of the chromeno[2,3-c]pyrazole skeleton from closely related pyrazole precursors is well-documented.

One prominent method involves an intramolecular cross-dehydrogenative coupling reaction. This strategy starts with 5-aryloxy-4-formyl-1H-pyrazoles. nih.gov Theoretically, this compound could serve as a precursor to these intermediates through a two-step process: O-arylation of the C5-hydroxyl group with a substituted phenol, followed by formylation at the C4 position, potentially via a Vilsmeier-Haack reaction. mdpi.com The resulting 5-aryloxy-4-formyl-1H-pyrazole can then undergo intramolecular cyclization to yield the target chromeno[2,3-c]pyrazol-4(1H)-one. nih.gov

A study by Singh and coworkers demonstrated a metal-free synthesis of fused chromeno[2,3-c]pyrazol-4(1H)-ones from 5-aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles using tert-butyl hydroperoxide (TBHP) as the promoter. This reaction proceeds via a free radical mechanism involving the coupling of the aldehydic C-H bond with an arene C-H bond, affording the products in very good yields. nih.gov

Table 1: Synthesis of Chromeno[2,3-c]pyrazol-4(1H)-ones from 5-Aryloxy-4-formyl-1H-pyrazoles

This table presents data for the synthesis of related chromeno[2,3-c]pyrazol-4(1H)-one derivatives, as direct synthesis from this compound is not explicitly documented.

Starting Material (Analogue) Conditions Product Yield (%) Reference 5-Aryloxy-4-formyl-3-methyl-1-phenyl-1H-pyrazoles TBHP, DCE, 80 °C Chromeno[2,3-c]pyrazol-4(1H)-ones 79–85 nih.gov 1-(2-Hydroxyphenyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-one Iodine, [bmim]OH 3,8-Dimethyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazol-4-one Not Specified nih.gov

Another widely used and efficient route to chromeno[2,3-c]pyrazoles is through multicomponent reactions (MCRs). These one-pot syntheses typically combine an aldehyde, a 1,3-dicarbonyl compound (like dimedone), ethyl acetoacetate (B1235776), and hydrazine (B178648) hydrate. scielo.org.za This approach builds the pyrazole and chromene rings concurrently. An eco-friendly variation of this MCR utilizes magnetized distilled water (MDW) as a solvent, avoiding the need for a catalyst and resulting in high yields of the desired heterocycles. scielo.org.zaresearchgate.net While highly effective, it is important to note that this method synthesizes the pyrazole ring from its constituent parts rather than using a pre-formed pyrazol-5-ol as the starting material. scielo.org.za

Table 2: Multicomponent Synthesis of Chromeno[2,3-c]pyrazole Derivatives

This table shows a general, catalyst-free method for synthesizing the chromeno[2,3-c]pyrazole scaffold.

Reactants Solvent/Conditions Product Class Yield (%) Reference Ethyl acetoacetate, Hydrazine, Aldehyde, 1,3-Diketone Magnetized Distilled Water (MDW), 80 °C Chromeno[2,3-c]pyrazoles 85–93 scielo.org.za

Computational and Theoretical Chemistry Studies of 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications in Electronic Structure and Energetics

No published studies utilizing Density Functional Theory to specifically calculate the electronic structure and energetics of 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol were found. DFT is a widely used method for investigating the electronic properties of molecules, and its application to this compound would provide valuable information on its stability, reactivity, and bonding.

HOMO-LUMO Energy Analysis and Charge Transfer Characterization

A Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound has not been reported in the reviewed literature. This type of analysis is crucial for understanding a molecule's chemical reactivity, kinetic stability, and its potential for intramolecular charge transfer. nih.govresearchgate.net

Prediction of Vibrational and Electronic Spectra (e.g., IR, UV, NLO properties)

There is no available data on the theoretical prediction of the infrared (IR), ultraviolet-visible (UV-Vis), or nonlinear optical (NLO) properties of this compound through computational methods. Such predictions are instrumental in interpreting experimental spectra and identifying compounds with interesting optical properties. semanticscholar.org

Molecular Modeling and Conformational Analysis

Exploration of Stable Conformations and Energy Landscapes

A computational exploration of the stable conformations and the potential energy landscape of this compound has not been documented. This analysis would be key to understanding the three-dimensional structure of the molecule and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulation studies for this compound were identified. These simulations would provide insight into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment.

Intermolecular Interactions and Supramolecular Chemistry Insights

The supramolecular assembly of pyrazole (B372694) derivatives is governed by a variety of non-covalent interactions. These interactions dictate the crystal packing and, consequently, the material's physicochemical properties.

Hydrogen bonds are among the most critical interactions in the crystal structures of pyrazole derivatives containing hydroxyl or amino groups. In the case of this compound, the hydroxyl group and the pyrazole nitrogen atoms are potential hydrogen bond donors and acceptors.

A study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide highlighted the versatility of hydrogen bonding, with N–H⋯O=C, N–H⋯OMe, and N–H⋯S contacts being observed in different crystalline forms. cardiff.ac.uk This suggests that in this compound, the methoxy (B1213986) groups could also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice.

Table 1: Potential Hydrogen Bonding Interactions in this compound and Related Compounds

| Interacting Atoms | Donor | Acceptor | Type of Interaction | Reference for Related Compound |

| O-H···N | Hydroxyl Group | Pyrazole Nitrogen | Strong Hydrogen Bond | researchgate.net |

| N-H···O | Pyrazole Nitrogen | Hydroxyl Oxygen | Strong Hydrogen Bond | nih.gov |

| C-H···O | Phenyl/Methyl C-H | Methoxy/Hydroxyl Oxygen | Weak Hydrogen Bond | cardiff.ac.uk |

The aromatic phenyl rings in this compound are expected to engage in π-π stacking interactions, which are common in phenyl-substituted pyrazole derivatives. These interactions contribute significantly to the stability of the crystal structure.

In a study of 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, π-π stacking interactions were observed between the N- and C-bound benzene (B151609) rings with a centroid-to-centroid distance of 3.7718 Å. nih.gov For 4-[3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenol monohydrate, parallel chains interact through π–π stacking of the phenyl rings. nih.gov Similarly, weak π–π stacking interactions have been reported for 3-hydroxy-5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole with a centroid-to-centroid distance of 3.8027 Å. researchgate.net These findings strongly suggest that the phenyl rings of this compound would also be involved in such stabilizing interactions.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plot derived from the Hirshfeld surface provides a summary of these contacts, with different types of interactions appearing as distinct patterns.

For the related compound 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Hirshfeld surface analysis was instrumental in understanding the nature of its intermolecular contacts. researchgate.netresearchgate.net In another pyrazoline derivative, the analysis revealed that H···H contacts constituted the largest contribution (44.3%) to the surface contacts. nih.gov A study on 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed the most significant contributions to crystal packing were from H···H (48.2%), C···H/H···C (23.9%), and N···H/H···N (17.4%) contacts. nih.gov

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Derivatives

| Type of Contact | Percentage Contribution (approx.) | Reference |

| H···H | 40-50% | nih.govnih.gov |

| C···H/H···C | 20-30% | nih.gov |

| O···H/H···O | 5-10% | researchgate.net |

| N···H/H···N | ~17% | nih.gov |

Theoretical Prediction of Reaction Pathways and Transition States

The synthesis of pyrazole derivatives often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine (B178648) derivative. For this compound, a likely synthetic route would be the reaction of a β-ketoester, specifically ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, with 4-methoxyphenylhydrazine.

Theoretical studies on similar reactions, such as the 1,3-dipolar cycloaddition of nitrilimines, have been conducted using Density Functional Theory (DFT) to understand the mechanism and regioselectivity. bohrium.com For the synthesis of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, the reaction mechanism was proposed to proceed through a 5-exo-trig cyclization. mdpi.com

Computational chemistry can be employed to model the reaction pathway for the synthesis of this compound. This would involve:

Locating Transition States: Identifying the transition state structures for the key steps of the reaction, such as the initial nucleophilic attack and the subsequent cyclization and dehydration steps.

Calculating Activation Energies: Determining the energy barriers for each step to predict the reaction kinetics and identify the rate-determining step.

Investigating Reaction Mechanisms: Elucidating the detailed mechanism, including the role of any catalysts and the stereochemical outcome of the reaction.

While specific data for the title compound is unavailable, DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used for such investigations on related pyrazole systems. nih.gov

In Silico Molecular Recognition and Interaction Studies (excluding biological outcomes)

In silico molecular recognition studies, such as molecular docking, are primarily used to predict the binding of a ligand to a biological target. However, these computational techniques can also be applied to understand non-biological interactions, for example, the interaction of a molecule with a surface or within a synthetic receptor.

For various pyrazole derivatives, extensive in silico studies, including molecular docking and molecular dynamics simulations, have been performed to investigate their binding affinity with different proteins. nih.gov While the prompt excludes biological outcomes, the methodologies are transferable.

For this compound, one could computationally study its interaction with various materials or host molecules. For instance:

Interaction with Cyclodextrins: Docking studies could predict the most favorable binding mode and affinity of the pyrazole within the hydrophobic cavity of a cyclodextrin, which is relevant for formulation and delivery systems.

Self-Assembly: Molecular dynamics simulations could be used to model the aggregation and self-assembly of the molecule in different solvents, providing insights into its supramolecular behavior.

Surface Adsorption: The interaction of the molecule with different surfaces, such as graphene or metal nanoparticles, could be modeled to understand its potential applications in materials science.

These computational approaches provide a powerful means to explore the non-covalent interactions of this compound and guide the design of new materials and molecular systems.

Structure Property Relationship Principles in 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol Derivatives

Influence of Substituents on Synthetic Yields, Reaction Rates, and Regioselectivity

The synthesis of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the precursor molecules. These groups can exert considerable influence over reaction yields, the speed of the reaction, and, crucially, the regioselectivity—the specific orientation in which reactants combine.

One of the foundational methods for pyrazole synthesis is the Knorr cyclization, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. The regioselectivity of this reaction is largely governed by the electronic and steric character of the substituents on the dicarbonyl precursor. For instance, in reactions involving an unsymmetrical diketone where one substituent is an aryl group and the other is an alkyl group, the reaction typically proceeds to yield one regioisomer as the major product with high selectivity, often in a ratio of 98:2.

The choice of catalyst and reaction conditions also plays a pivotal role. An efficient nano-ZnO-catalyzed procedure for the condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) has been shown to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in an excellent yield of 95%. Similarly, the use of iodine as a halogenating agent has been demonstrated to enhance the cyclization process, leading to good yields.

In the synthesis of more complex, tetrasubstituted pyrazoles via 1,3-dipolar cycloaddition reactions, the choice of base, solvent, and temperature is critical for optimizing yields and ensuring high regioselectivity. The electronic nature of substituents on the reacting species significantly impacts the yield. For example, the synthesis of 1-(3-(aryl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanones shows variance in yield depending on the substituent on the aryl ring.

Influence of Aryl Substituents on Synthetic Yield of Pyrazole Derivatives

| Derivative Code | Aryl Substituent | Yield (%) |

|---|---|---|

| 6b | 4-Methoxyphenyl (B3050149) | 89 |

| 6e | 2-Chlorophenyl | 85 |

| 6f | 3-Chlorophenyl | 91 |

| 6g | 4-Chlorophenyl | 92 |

Furthermore, studies on the 1,3-dipolar cycloaddition to form 4,5-dihydro-1H-pyrazole derivatives have shown that the reaction can be regioselective depending on the protecting group used for a phenolic function on one of the reactants. The solvent can also dramatically affect the yield of the desired regioisomer.

Effect of Solvent on Yield of a Dihydropyrazole Derivative

| Solvent | Yield (%) |

|---|---|

| THF | 6 |

| Toluene | 30 |

| Xylene | 20 |

These findings underscore the principle that substituents and reaction conditions are powerful tools to control the outcome of pyrazole synthesis, enabling the targeted production of specific isomers with high efficiency.

Correlation of Structural Features with Spectroscopic and Electronic Properties

The structural features of 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol derivatives, particularly the nature and position of substituents, have a profound and predictable effect on their spectroscopic and electronic properties. These properties are critical for understanding the molecule's behavior and potential applications.

Theoretical studies, often employing Density Functional Theory (DFT), have shown a strong correlation between the calculated and experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for pyrazole derivatives, which aids in their characterization. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly sensitive to structural modifications. The HOMO-LUMO energy gap is a key parameter that influences the molecule's reactivity, stability, and optical

Emerging Research Directions and Future Perspectives in 1,3 Bis 4 Methoxyphenyl 1h Pyrazol 5 Ol Chemistry

Novel Synthetic Methodologies and Catalytic Systems

Modern synthetic chemistry is increasingly focused on efficiency, sustainability, and novelty. In the context of 1,3-bis(4-methoxyphenyl)-1H-pyrazol-5-ol and related bis(pyrazol-5-ol)s, research is moving beyond traditional condensation reactions towards more advanced methodologies. A significant trend is the development of one-pot, multicomponent reactions that allow for the assembly of complex molecules from simple precursors in a single step, minimizing waste and saving time.

Recent studies have highlighted several innovative catalytic systems and reaction conditions:

Green and Sustainable Approaches : A catalyst-free protocol using visible light as an energy source has been developed for the synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govacs.org This method is cost-effective, environmentally friendly, and accommodates a wide range of functional groups. nih.govacs.org

Nanocatalysis : Ternary nanocatalytic systems, such as TiO2/RuO2/CuO, have been effectively used in the one-pot, three-component synthesis of novel pyrazole (B372694) derivatives through Knoevenagel–Michael addition reactions. researchgate.net

Simple Catalysts : Sodium acetate (B1210297) (NaOAc) has been employed as an efficient catalyst for the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) in an ethanol-water solvent system at room temperature, leading to high yields and easy product isolation by simple filtration. nih.gov

Ionic Liquids : Brönsted acidic ionic liquids supported on nanoporous materials like Na+-montmorillonite have been used as effective catalysts for the one-pot synthesis of 4,4'-(arylmethylene)-bis-(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives under solvent-free conditions. researchgate.net

Heterogeneous Catalysts : Mesoporous SiO2-Al2O3 has been demonstrated as a highly efficient, mild, and recyclable heterogeneous catalyst for the synthesis of related 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole derivatives. jchemlett.com The catalyst's activity is attributed to the presence of both Lewis and Brønsted acidic sites. jchemlett.com

These methodologies represent a significant shift towards more sustainable and efficient chemical manufacturing. The focus on reusable catalysts, solvent-free conditions, and energy-efficient processes like photochemistry is a key future perspective in the synthesis of pyrazol-5-ol derivatives.

Table 1: Comparison of Catalytic Systems for the Synthesis of bis(pyrazol-5-ol) Derivatives

| Catalyst/Method | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Visible Light | Pseudo Multicomponent | Catalyst-free, green, sustainable, cost-effective | nih.govacs.org |

| Sodium Acetate (NaOAc) | Three-component | Simple, high yield, room temperature, easy workup | nih.gov |

| Brönsted Acidic Ionic Liquid | One-pot condensation | Solvent-free, high efficiency, reusable catalyst | researchgate.net |

| Mesoporous SiO2-Al2O3 | Condensation | Heterogeneous, reusable, mild conditions, eco-friendly | jchemlett.com |

| Piperidine (B6355638) | Pseudo Three-component | One-pot synthesis, good yields | ekb.eg |

Advanced Characterization Techniques for Complex Structural Insights

While standard spectroscopic methods like NMR, IR, and mass spectrometry remain fundamental, the complexity of pyrazole structures, including the potential for regioisomerism and tautomerism, necessitates the use of more advanced characterization techniques for unambiguous structural elucidation.

Single-Crystal X-ray Diffraction : This technique is paramount for providing definitive structural proof, especially when synthetic routes can lead to multiple isomers. For instance, in the synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, single-crystal X-ray diffraction was the only method capable of unambiguously identifying the correct regioisomer. nih.goved.ac.uk It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms, which is crucial for understanding intermolecular interactions in the solid state. nih.govcardiff.ac.uk X-ray crystallography has been used to confirm the molecular structures of various complex bis-pyrazole derivatives. researchgate.netresearchgate.net

Advanced NMR Spectroscopy : Two-dimensional (2D) NMR techniques are increasingly employed for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex pyrazole derivatives. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) allow chemists to map out the complete connectivity of the molecule. nih.gov Furthermore, specific NMR coupling constants can help differentiate between tautomers; for example, the 2JCH coupling constant has been used to distinguish between 1H-pyrazol-5-ol and 1,2-dihydro-3H-pyrazol-3-one forms. ipb.pt

Hirshfeld Surface Analysis : In conjunction with X-ray crystallography, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. researchgate.net This method helps in understanding the forces that govern the crystal packing, such as hydrogen bonds and π–π stacking, which are critical for the material's properties. iucr.org

The application of these advanced techniques provides a much richer and more accurate picture of the molecular and supramolecular structure of this compound and its analogues, which is essential for rational drug design and materials science.

Deeper Computational and Theoretical Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, complementing experimental findings. For this compound, theoretical modeling offers profound insights into its electronic structure, stability, and reactivity, particularly concerning tautomerism.

Pyrazol-5-ones are known to exist in three potential tautomeric forms: the CH, OH, and NH forms. Density Functional Theory (DFT) is a powerful method used to investigate the keto-enol tautomerization process in these compounds. nih.govresearchgate.net

Tautomer Stability Prediction : DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), can accurately predict the relative stabilities of different tautomers. nih.gov Studies have shown that the predominant tautomer is highly dependent on the solvent, concentration, and temperature. researchgate.net Theoretical calculations can model these effects and predict the tautomeric equilibrium constants (Keq) and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov For many 1-substituted pyrazol-5-ones, the CH tautomer is calculated to have the lowest ground state energy, making it the most stable form. researchgate.net

Spectroscopic Correlation : Theoretical models are used to calculate spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to confirm structural assignments. This synergy between theoretical prediction and experimental observation is crucial for validating the computational models and accurately interpreting complex spectra. chemicalpapers.com

Reactivity Descriptors : Computational methods can also be used to understand the chemical reactivity of different tautomers by analyzing frontier molecular orbitals (HOMO-LUMO) and other reactivity descriptors. nih.gov This predictive capability can guide synthetic chemists in designing new reactions and derivatives.

Future research will likely involve more sophisticated computational models to explore reaction mechanisms, predict photophysical properties, and simulate interactions with biological targets, thereby accelerating the discovery of new applications for this compound.

Exploration of New Chemical Transformations and Derivatization Strategies

Expanding the chemical space of this compound through novel transformations and derivatizations is a key area of ongoing research. The pyrazole ring is a versatile scaffold that allows for functionalization at various positions, leading to libraries of new compounds with potentially unique properties.

Electrophilic Substitution at C4 : The C4 position of the pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. pharmaguideline.com This provides a strategic handle for introducing a wide variety of functional groups, which can significantly alter the molecule's biological activity and physical properties.

Alkylation and Acylation at N1 : The proton on the N1 nitrogen can be removed by a base, creating a nucleophilic nitrogen atom that can react with various electrophiles like alkyl halides or acyl chlorides. pharmaguideline.com This allows for the synthesis of a diverse range of N-substituted derivatives.

Derivatization via an Aldehyde Handle : A powerful strategy involves introducing a formyl group at the C4 position. For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde has been used as a versatile starting material to synthesize a wide array of fused and conjugated heterocyclic systems. nih.gov This aldehyde can react with various nucleophiles, such as semicarbazide, cyanoacetohydrazide, and dicarbonyl compounds, to generate derivatives containing triazole, pyridine (B92270), pyrimidine, and quinazoline rings. nih.gov This approach demonstrates a robust strategy for creating complex molecules centered on the pyrazole core.

Cyclocondensation Reactions : The pyrazol-5-ol moiety itself can participate in further cyclocondensation reactions. For instance, 5-aminopyrazoles are widely used as building blocks for constructing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines by reacting them with 1,3-bielectrophiles. mdpi.com

The future of research in this area will focus on developing regioselective functionalization methods, exploring cycloaddition reactions, and employing the pyrazole core as a scaffold in multicomponent reactions to build highly complex and diverse molecular architectures.

Q & A

Q. How to design controlled experiments to evaluate synergistic effects with existing drugs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.